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Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567

(R)-Funapide, also known as (R)-TV 45070, is the R-enantiomer of Funapide, a potent blocker
of voltage-gated sodium channels (Nav).[1][2] While its counterpart, Funapide (the S-
enantiomer), was developed as an analgesic for various chronic pain conditions, (R)-Funapide
IS noted as being the less active of the two stereoisomers.[1][3][4] This guide provides an in-
depth overview of the known physicochemical properties of (R)-Funapide, its mechanism of
action, and the experimental methodologies used to characterize such molecules.

Physicochemical Characteristics

The fundamental physicochemical properties of a compound are critical in drug development,
influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific
experimental data for (R)-Funapide is limited, the properties can be largely inferred from its
chemical structure and data available for the racemic Funapide.

Table 1: General Physicochemical Properties of (R)-Funapide
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Property Value Source
(7R)-1-[[5-
(trifluoromethyl)furan-2- ]
) Inferred from (S)-enantiomer[3]
IUPAC Name ylImethyl]spiro[6H-furo[2,3-f][1] 5]
[3]benzodioxole-7,3-indole]-2'-
one
Synonyms (R)-TV 45070, (R)-XEN402 [1]
CAS Number 1259933-15-7 [1]
Chemical Formula C22H14F3NOs [41[6]
Molecular Weight 429.35 g/mol [4][6]

Predicted LogP

3.58 (ALOGPS)

[7]

Predicted pKa (Strongest

Basic)

-3.1 (Chemaxon)

[7]

Hydrogen Bond Acceptor

Count

4 (Chemaxon)

[7]

Hydrogen Bond Donor Count

0 (Chemaxon)

[7]

Rotatable Bond Count

3 (Chemaxon)

[7]

Polar Surface Area

61.14 A2 (Chemaxon)

[7]

Note: Predicted values for LogP and pKa are for the parent molecule Funapide, but are

expected to be identical for the (R)-enantiomer.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. (R)-Funapide, like its racemate, is

soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and requires specific

formulations for aqueous solutions, often resulting in suspensions for in vivo use.[1][8]

Table 2: Solubility Data for (R)-Funapide
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Solvent System Concentration Observations
10% DMSO, 40% PEG300, Suspended solution; requires
) 5 mg/mL (11.65 mM) o

5% Tween-80, 45% Saline sonication.[1]

10% DMSO, 90% (20% SBE- Suspended solution; requires
) ) 5 mg/mL (11.65 mM) o

B-CD in Saline) sonication.[1]

10% DMSO, 90% Corn OiIl =5 mg/mL (11.65 mM) Clear solution.[1]

Note: The similar compound Funapide is reported to be soluble in DMSO at concentrations up
to 85.87 mg/mL (200 mM).[6]

Mechanism of Action: Sodium Channel Blockade

(R)-Funapide functions as an inhibitor of voltage-gated sodium channels (Nav), which are
crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1]
The primary targets for the parent compound Funapide are Navl.7 and Nav1.8, channels that
are highly expressed in the peripheral nervous system and play a significant role in pain
signaling.[3][9][10] By blocking these channels, (R)-Funapide reduces the influx of sodium ions
into the neuron, thereby dampening the transmission of pain signals.
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Caption: Mechanism of action of (R)-Funapide, which blocks Nav1.7/1.8 channels to inhibit
Na+ influx and prevent pain signal propagation.

Experimental Protocols

The determination of physicochemical properties is a cornerstone of preclinical drug
development.[11][12] Methodologies range from traditional, low-throughput techniques to
modern, high-throughput screening assays.[11]

Protocol for Solubility Determination (In Vivo
Formulation)

The following workflow describes a common procedure for preparing a suspended solution of a
poorly water-soluble compound like (R)-Funapide for oral or intraperitoneal administration in
research settings.[1]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b607567?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11337426/
https://pubmed.ncbi.nlm.nih.gov/12475179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11337426/
https://www.benchchem.com/product/b607567?utm_src=pdf-body
https://www.medchemexpress.com/r-funapide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: (R)-Funapide Powder

Dissolve in DMSO to create
a concentrated stock solution
(e.g., 50 mg/mL)

'

Add PEG300 (e.qg., 40% final vol.)
to the DMSO stock and mix

'

Add Tween-80 (e.g., 5% final vol.)
and mix thoroughly

'

Add Saline to final volume
(e.q., 45% final vol.)

'

Ultrasonicate the mixture
to ensure uniform suspension

Result: Suspended solution
(e.g., 5 mg/mL)

Click to download full resolution via product page

Caption: Experimental workflow for preparing a suspended solution of (R)-Funapide for in vivo
research.

Protocol for Lipophilicity Determination (LogP)
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The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The
"shake-flask" method is the traditional and standard procedure for its experimental
determination.[13]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://books.rsc.org/books/edited-volume/2061/chapter/6376976/Physicochemical-Properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: (R)-Funapide

Dissolve compound in one phase
(n-octanol or water)

'

Combine with the second, immiscible phase
in a separation funnel

'

Shake vigorously to allow partitioning
between the two phases until
equilibrium is reached

'

Allow phases to separate
(centrifugation can be used)

'

Sample both the aqueous and
n-octanol layers

'

Determine compound concentration
in each phase using a suitable
analytical method (e.g., UV-Vis Spectroscopy)

'

Calculate LogP:
log([Compound]octanol / [Compound]water)

Result: Experimental LogP Value

Click to download full resolution via product page
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Caption: Standard "shake-flask" experimental workflow for determining the LogP value of a
compound.

Protocol for lonization Constant (pKa) Determination

The pKa is typically measured using potentiometric titration or UV-metric methods. In
potentiometric titration, the compound is dissolved in water (often with a co-solvent like
methanol for poorly soluble compounds) and titrated with a strong acid or base. The pH is
monitored with a calibrated electrode, and the pKa is determined from the inflection point of the
titration curve. High-throughput methods using 96-well plates and automated titration systems
are now common.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Properties of (R)-Funapide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b607567#physicochemical-properties-of-r-
funapide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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